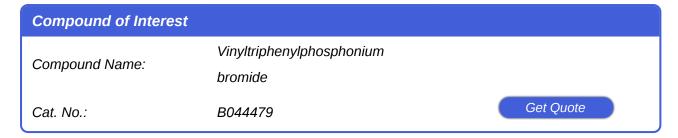


Application Notes and Protocols: Cycloaddition Reactions Involving Vinyltriphenylphosphonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriphenylphosphonium bromide is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the construction of various carbocyclic and heterocyclic frameworks. While classically associated with the Wittig reaction, its application in cycloaddition and annulation reactions has garnered significant attention for its efficacy in synthesizing complex molecular architectures relevant to medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for key cycloaddition-type reactions involving vinyltriphenylphosphonium bromide, with a focus on annulation reactions proceeding through a Michael addition-initiated intramolecular Wittig reaction. This pathway serves as a powerful tool for the formation of five- and six-membered rings. Additionally, a standard protocol for the preparation of vinyltriphenylphosphonium bromide is provided.

Key Applications

Vinyltriphenylphosphonium bromide is a key reagent in several synthetic transformations, including:



- Annulation Reactions: A primary application is in annulation reactions with nucleophiles
 containing a carbonyl group. This sequence, involving a Michael addition followed by an
 intramolecular Wittig reaction, is a powerful method for the synthesis of a variety of carboand heterocyclic systems.[2][3]
- [3+2] Cycloadditions: This reagent can participate as a C2 component in [3+2] cycloadditions with various 1,3-dipoles, such as nitrones, to yield five-membered heterocyclic rings like isoxazolidines.[4]
- [4+3] Cycloadditions: Vinyltriphenylphosphonium bromide can also formally act as a 2π component in [4+3] cycloadditions with dienes to construct seven-membered carbocycles, although this application is less commonly documented than annulation reactions.
- Other Reactions: It is also involved in asymmetric conjugate additions, condensations, and intramolecular dehydrobromination reactions.[5]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various cyclic compounds using **vinyltriphenylphosphonium bromide** in annulation reactions.

Table 1: Synthesis of Dihydropyran Derivatives[2]

Entry	Oxygen Nucleophile	Product	Yield (%)
1	Salicylaldehyde sodium salt	2H-Chromene	62-71
2	Enantiomerically pure oxygen nucleophile 43	3,6-Dihydropyran derivative 44	34-56

Table 2: Synthesis of Dihydrofuran Derivatives[2]



Entry	Oxygen Nucleophile	Product	Yield (%)
1	3-Hydroxy-2-butanone	2,5-Dihydro-2,3- dimethylfuran	89

Table 3: Synthesis of Dihydrothiophene Derivatives[2]

Entry	Sulfur Nucleophile	Product	Yield (%)
1	Various sulfur nucleophiles	2,5-Dihydrothiophene derivatives	6-95

Table 4: Synthesis of Cyclic Alkenes[2][4]

Entry	Carbon Nucleophile	Product	Yield (%)
1	Various ketoesters	5- or 6-membered alkenes	51-69

Experimental Protocols

Protocol 1: Synthesis of Vinyltriphenylphosphonium Bromide[6][7]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

- β-Bromophenetole (100 g, 0.50 mole)
- Triphenylphosphine (131 g, 0.50 mole)
- Phenol (reagent grade, 1 lb)
- Anhydrous ether (6 L)



• Ethyl acetate (reagent grade)

Equipment:

- 1-L three-necked flask
- Sealed stirrer
- Thermometer
- Reflux condenser with a calcium chloride drying tube
- 4-L beaker
- Suction filtration apparatus

Procedure:

- In the 1-L three-necked flask, combine phenol, β-bromophenetole, and triphenylphosphine.
- Equip the flask with the stirrer, thermometer, and reflux condenser.
- Stir the mixture and heat to 90° ± 3°C for 48 hours. It is important that the temperature does not exceed 95°C.
- Cool the solution to room temperature.
- Slowly add the reaction mixture from a dropping funnel to a 4-L beaker containing vigorously stirred anhydrous ether (3 L) over a period of 45 minutes.
- Scrape down any material adhering to the sides of the beaker and filter the mixture by suction.
- Transfer the solid product to a fresh 3-L portion of anhydrous ether, stir vigorously for 15 minutes, and filter by suction.
- Wash the product with three 250-mL portions of warm anhydrous ether.



- Place the crude phenoxyethyltriphenylphosphonium bromide in a 3-L two-necked flask equipped with a sealed stirrer and a reflux condenser.
- Add 1.5 L of reagent grade ethyl acetate and stir the solution under reflux for 24 hours.
- Cool the mixture to room temperature and decant the ethyl acetate layer.
- Repeat the ethyl acetate reflux and decantation procedure until the melting point of the filtered salt is 186°C or higher.
- After the final filtration, wash the product with two 100-mL portions of ethyl acetate and two 100-mL portions of anhydrous ether.
- Dry the product for 24 hours at 80°C. The expected yield of analytically pure **vinyltriphenylphosphonium bromide** is 122–158 g (66–86%).

Protocol 2: General Procedure for Annulation via Michael Addition-Intramolecular Wittig Reaction[2][4]

This is a general procedure for the synthesis of carbo- and heterocyclic systems.

Materials:

- Vinyltriphenylphosphonium bromide
- A nucleophile containing a carbonyl group (e.g., a ketoester, salicylaldehyde)
- A suitable base (e.g., sodium hydride, sodium ethoxide)
- Anhydrous solvent (e.g., DMF, THF, benzene)

Equipment:

- · Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)



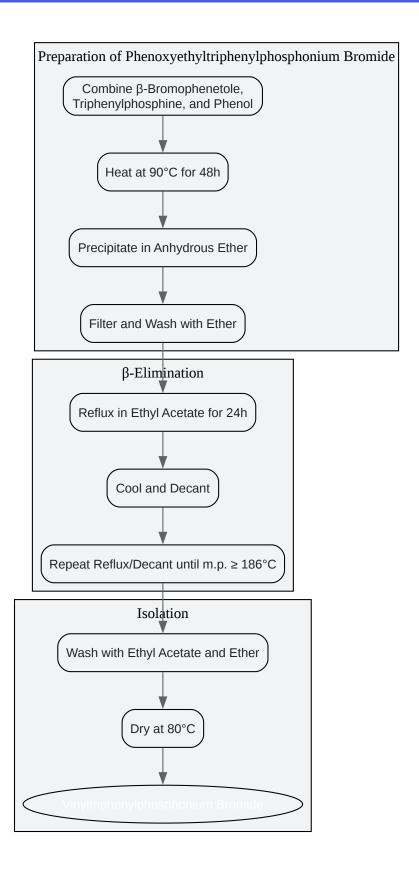
 Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- To a solution of the carbonyl-containing nucleophile in the anhydrous solvent under an inert atmosphere, add the base at an appropriate temperature (often 0°C to room temperature).
- Stir the mixture for a specified time to generate the corresponding nucleophile.
- Add a solution of vinyltriphenylphosphonium bromide in the anhydrous solvent to the reaction mixture.
- Allow the reaction to proceed at a specified temperature (ranging from room temperature to reflux) and for a time sufficient for the reaction to complete (monitored by TLC).
- Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
- Perform an agueous workup, extracting the product with an appropriate organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to afford the desired cyclic compound.

Visualizations Synthesis of Vinyltriphenylphosphonium Bromide Workflow



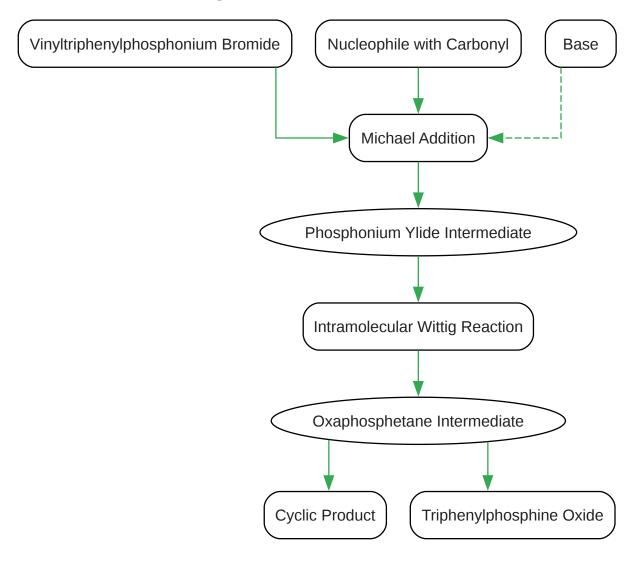


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Caption: Workflow for the synthesis of vinyltriphenylphosphonium bromide.



Mechanism of Annulation via Michael Addition-Intramolecular Wittig Reaction

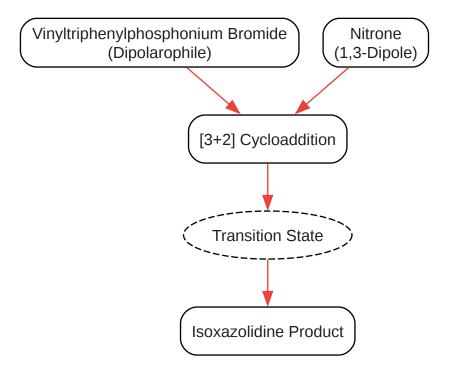


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Caption: Annulation via Michael addition and intramolecular Wittig reaction.

[3+2] Cycloaddition with a Nitrone





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Caption: [3+2] Cycloaddition of **vinyltriphenylphosphonium bromide** with a nitrone.

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